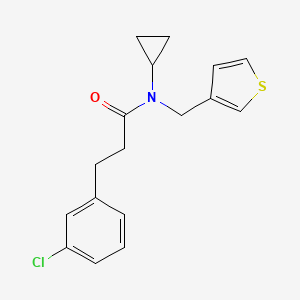

3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c18-15-3-1-2-13(10-15)4-7-17(20)19(16-5-6-16)11-14-8-9-21-12-14/h1-3,8-10,12,16H,4-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBNKKBWWUJVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the cyclopropyl group through cyclopropanation reactions. The thiophen-3-ylmethyl group can be introduced via a thiophene synthesis route, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of catalytic processes to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C17H18ClNOS

- Molecular Weight : 333.9 g/mol

- CAS Number : 2034409-15-7

The structure of the compound features a chlorophenyl group, a cyclopropyl moiety, and a thiophen-3-ylmethyl group, which contribute to its biological activity and potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the chlorophenyl group is believed to enhance the compound's lipophilicity and cellular uptake, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Research has shown that compounds containing thiophene rings often exhibit anti-inflammatory properties. The thiophen-3-ylmethyl component of this compound may contribute to its efficacy in reducing inflammation by modulating pathways involved in inflammatory responses. Studies have demonstrated that related compounds can significantly lower markers of inflammation in animal models .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter levels or protection against oxidative stress .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of chlorophenyl derivatives, including 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide. They tested these compounds on various cancer cell lines, observing significant cytotoxicity at micromolar concentrations. The study concluded that the structural features of these compounds are crucial for their anticancer activity, suggesting further investigation into their mechanism of action .

Case Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective potential of thiophene-containing compounds. In vitro assays indicated that these compounds could reduce neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress. This study highlighted the importance of the thiophene moiety in enhancing neuroprotective effects, paving the way for future drug development targeting neurodegenerative disorders .

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Physicochemical and Functional Comparisons

Aromatic vs. Aliphatic Substitutions

- Cyclopropyl Group : The cyclopropyl substitution in the target compound (vs. simpler alkyl groups in analogues like ) may enhance metabolic stability by resisting oxidative degradation, a common issue with linear alkyl chains .

- Thiophene vs. Furan/Benzothiazole : Thiophene’s sulfur atom (–11) provides distinct electronic properties compared to furan’s oxygen () or benzothiazole’s nitrogen-sulfur system (). Thiophene’s lower electronegativity may favor hydrophobic interactions in biological systems.

Steric and Electronic Effects

- The 4-methoxyphenyl group in adds electron-donating character, which could modulate solubility and binding affinity compared to the electron-withdrawing 3-chlorophenyl group .

Hydrogen Bonding and Solubility

Implications for Drug Development

- Metabolic Stability : Cyclopropyl groups (target compound) are less prone to CYP450-mediated oxidation than furan or thiophene rings .

Biological Activity

3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide, with the CAS number 2034409-15-7, is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide is , with a molecular weight of 319.8 g/mol. The compound features a chlorophenyl group, a cyclopropyl group, and a thiophen-3-ylmethyl group, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClNOS |

| Molecular Weight | 319.8 g/mol |

| CAS Number | 2034409-15-7 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Chlorination : Introduction of the 3-chlorophenyl group.

- Cyclopropanation : Formation of the cyclopropyl group.

- Thiophene Synthesis : Incorporation of the thiophen-3-ylmethyl group through reactions such as the Gewald reaction.

These steps can be optimized for industrial production using continuous flow reactors to enhance yield and reduce waste .

Biological Activity

Research indicates that 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide may exhibit various biological activities, including:

Antitumor Activity

Studies have suggested that compounds with similar structural motifs demonstrate significant cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have shown potent antitumor properties, suggesting that the thiophene component in this compound may also contribute to such effects. The structure-activity relationship (SAR) analysis indicates that electron-donating groups on the phenyl ring enhance cytotoxicity .

The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate signaling pathways involved in cell proliferation and apoptosis, potentially leading to therapeutic effects against cancer .

Case Studies

- Cytotoxicity Assessment :

- Molecular Dynamics Simulations :

Comparative Analysis with Similar Compounds

The presence of both the chlorophenyl and thiophen-3-ylmethyl groups in 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide distinguishes it from other compounds such as:

| Compound Name | Key Features |

|---|---|

| 3-(3-chlorophenyl)-N-cyclopropylpropanamide | Lacks thiophen group; altered reactivity |

| N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide | Lacks chlorophenyl group; different activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.